molecular formula C16H19NO3 B14794583 Methyl 4-ethenyl-2-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Methyl 4-ethenyl-2-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No.: B14794583
M. Wt: 273.33 g/mol
InChI Key: UONZMDCQWGEBQM-UHFFFAOYSA-N
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Description

Methyl 4-ethenyl-2-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate is a complex organic compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethenyl-2-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of substituted aldehydes with ethyl acetoacetate and urea in ethanol, catalyzed by hydrochloric acid under reflux conditions . This method is known for producing highly functionalized heterocycles efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethenyl-2-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-ethenyl-2-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-ethenyl-2-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . These effects are mediated through its binding to active residues of proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethenyl-2-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific pyrrolidine ring structure and the presence of both ethenyl and phenylethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 4-ethenyl-2-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C16H19NO3/c1-4-12-10-17(15(18)14(12)16(19)20-3)11(2)13-8-6-5-7-9-13/h4-9,11-12,14H,1,10H2,2-3H3

InChI Key

UONZMDCQWGEBQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C(C2=O)C(=O)OC)C=C

Origin of Product

United States

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